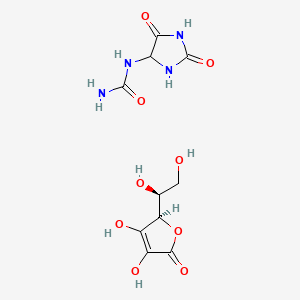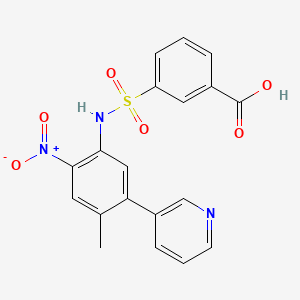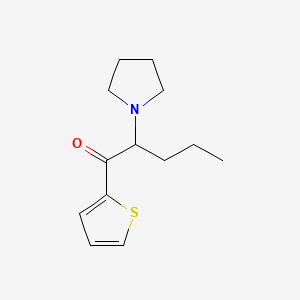
UNII-114DYQ7R16
Overview
Description
AMD-3451 is a chemical compound known for its dual antagonistic properties against CCR5 and CXCR4 receptors. These receptors are crucial in the entry of the human immunodeficiency virus into host cells. AMD-3451 has shown potential in inhibiting a wide variety of strains of human immunodeficiency virus type 1 and human immunodeficiency virus type 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMD-3451 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In industrial settings, the production of AMD-3451 is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves stringent quality control measures to ensure that the final product meets the required specifications for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
AMD-3451 undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
AMD-3451 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between CCR5 and CXCR4 receptors and their ligands.
Biology: Investigated for its potential to inhibit the entry of human immunodeficiency virus into host cells.
Medicine: Explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections.
Industry: Utilized in the development of new antiviral drugs and diagnostic tools
Mechanism of Action
AMD-3451 exerts its effects by binding to the CCR5 and CXCR4 receptors on the surface of host cells. This binding prevents the human immunodeficiency virus from attaching to and entering the cells, thereby inhibiting the infection process. The molecular targets involved include the specific binding sites on the CCR5 and CXCR4 receptors, which are crucial for the virus’s entry mechanism .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of human immunodeficiency virus.
Vicriviroc: A CCR5 antagonist with similar properties to AMD-3451.
Plerixafor: A CXCR4 antagonist used in stem cell mobilization.
Uniqueness of AMD-3451
AMD-3451 is unique in its dual antagonistic properties against both CCR5 and CXCR4 receptors, making it a versatile compound in the study and potential treatment of human immunodeficiency virus infections. This dual action sets it apart from other compounds that typically target only one of these receptors .
Properties
CAS No. |
255382-96-8 |
|---|---|
Molecular Formula |
C16H30Cl5N5 |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane;trihydrochloride |
InChI |
InChI=1S/C16H27Cl2N5.3ClH/c17-15-11-14(12-16(18)22-15)13-23-9-2-5-20-7-6-19-3-1-4-21-8-10-23;;;/h11-12,19-21H,1-10,13H2;3*1H |
InChI Key |
VMPSPJAKJZDOSU-UHFFFAOYSA-N |
SMILES |
c1c(cc(nc1Cl)Cl)CN2CCCNCCNCCCNCC2.Cl.Cl.Cl |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC(=NC(=C2)Cl)Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMD-3451 trihydrochloride, AMD 3451 trihydrochloride, AMD3451 trihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















